MAGE proteins were first identified in melanoma cells and have since been found in various tumors. MAGE-10 is encoded by the MAGE gene located on the X chromosome and is primarily expressed in germline tissues and various malignancies. The specific peptide sequence (290-298) is derived from the larger protein structure and has been studied for its immunogenic properties.
MAGE-10 belongs to the class of tumor-associated antigens, which are proteins expressed in cancer cells but not in normal tissues. It is classified under:
The synthesis of MAGE-10 (290-298) can be achieved through various methods, including solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids into peptides, ensuring high purity and yield.
MAGE-10 (290-298) has a specific amino acid sequence that contributes to its structural conformation, which is critical for its interaction with T cell receptors. The peptide sequence typically includes hydrophobic and polar residues that influence folding and binding affinity.
MAGE-10 (290-298) can participate in several biochemical reactions, primarily involving interactions with immune cells.
The mechanism of action for MAGE-10 (290-298) involves several steps:
Research has shown that T cells activated by MAGE peptides can effectively kill melanoma cells in vitro, indicating potential therapeutic applications in cancer treatment.
Studies have indicated optimal storage conditions and handling procedures to maintain peptide integrity for experimental use.
MAGE-10 (290-298) has several applications in scientific research and clinical settings:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4